Selectivity for Trypanosoma cruzi CYP51 Inhibition Over Other Protozoan Parasites
The compound demonstrates selective inhibition of *Trypanosoma cruzi* compared to other clinically relevant protozoan parasites. In a multistage in vitro profiling panel, it showed a selectivity index of ≥10, indicating at least 10-fold greater potency against *T. cruzi* relative to other protozoa [1]. This selectivity profile is distinct from broader-spectrum CYP51 inhibitors such as posaconazole, which exhibit activity against multiple trypanosomatids and fungi, potentially limiting their therapeutic window in Chagas disease applications [1]. The selectivity is attributed to the unique steric and electronic complementarity of the 2-methoxybenzamide moiety with the *T. cruzi* CYP51 active site, a feature not present in the unsubstituted or para-substituted analogs [1].
| Evidence Dimension | Species selectivity index for growth inhibition |
|---|---|
| Target Compound Data | Selectivity index ≥ 10 for *T. cruzi* over other protozoan parasites |
| Comparator Or Baseline | Posaconazole (broad-spectrum CYP51 inhibitor) and unsubstituted/para-substituted benzamide analogs; quantitative comparator data not publicly available in direct head-to-head format |
| Quantified Difference | Target compound exhibits a selectivity index ≥ 10; comparator selectivity values are not directly quantifiable from available data but are qualitatively described as less selective |
| Conditions | In vitro growth inhibition assay against a panel of protozoan parasites including *T. cruzi*, *T. brucei rhodesiense*, *T. brucei gambiense*, *L. donovani*, and *P. falciparum* [1] |
Why This Matters
This selectivity profile is critical for researchers developing Chagas disease therapeutics, as it minimizes off-target antiparasitic effects that could complicate in vivo efficacy interpretation and safety assessments.
- [1] Wang X, Cal M, Kaiser M, Buckner FS, Lepesheva GI, Sanford AG, Wallick AI, Davis PH, Vennerstrom JL. A new chemotype with promise against Trypanosoma cruzi. Bioorg Med Chem Lett. 2019. PMID: 31706668. View Source
